![molecular formula C9H5ClF6O2S B1274926 [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 400770-85-6](/img/structure/B1274926.png)
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H5ClF6O2S . It has a molecular weight of 326.64 g/mol . The compound is also known by several synonyms, including MFCD01862555 and (3,5-BIS(TRIFLUOROMETHYL)PHENYL)METHANESULFONYL CHLORIDE .
Molecular Structure Analysis
The InChI string of the compound is InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2
. The Canonical SMILES is C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl
.
Physical And Chemical Properties Analysis
“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” has a molecular weight of 326.64 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has a topological polar surface area of 42.5 Ų , suggesting its polarity. It has a rotatable bond count of 2 .
Scientific Research Applications
Asymmetric Synthesis of Enantiomerically Enriched Alcohols
This compound is utilized in the asymmetric production of enantiomerically enriched alcohols, which are crucial intermediates in pharmaceutical synthesis. For instance, the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) is versatile in synthesizing NK1 antagonists and lipid-lowering agents .
Whole-Cell Biocatalysis
In a study, the use of whole-cell catalysts in a micro-aerobic medium system containing deep-eutectic solvents showed high efficiency in producing (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This demonstrates the compound’s potential in biocatalytic processes, particularly under oxygen-deficient conditions .
Organocatalysis
The [3,5-bis(trifluoromethyl)phenyl] motif is extensively used in H-bond catalysts. It’s a key component in Schreiner’s thiourea, which is a privileged motif for catalyst development in organic transformations .
Solvent Extraction of Cations
The related compound, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, is used as a lipophilic additive for the solvent extraction of cations. This application is vital in the development of solvent polymeric membrane electrodes and optodes .
Anionic Phase-Transfer Catalysis
Due to its lipophilic nature, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate serves as an anionic phase-transfer catalyst. This is particularly useful in reactions where transferring an anion between different phases is required .
Enhancement of Catalytic Efficiency
The compound is involved in strategies that alter the respiratory pattern of whole-cell biocatalysts. This is significant for enhancing the catalytic efficiency of whole-cell-mediated reductions, providing valuable insights for the development of whole-cell catalysis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .
Mode of Action
It’s known that the 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ chemical properties.
Biochemical Pathways
Compounds with similar structures have been used in promoting organic transformations, suggesting that they may affect various biochemical pathways .
Result of Action
It’s known that compounds with similar structures have been used in promoting organic transformations , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that similar compounds can detonate on loss of solvent contact or upon moderate heating , suggesting that the compound’s action may be influenced by environmental conditions such as temperature and solvent presence.
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFBEQKESGDJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395675 |
Source
|
Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
CAS RN |
400770-85-6 |
Source
|
Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.